Fmoc-Lys(MOC)-OH

Description

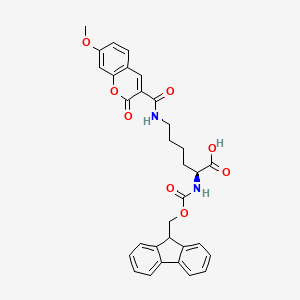

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(7-methoxy-2-oxochromene-3-carbonyl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O8/c1-40-20-14-13-19-16-25(31(38)42-28(19)17-20)29(35)33-15-7-6-12-27(30(36)37)34-32(39)41-18-26-23-10-4-2-8-21(23)22-9-3-5-11-24(22)26/h2-5,8-11,13-14,16-17,26-27H,6-7,12,15,18H2,1H3,(H,33,35)(H,34,39)(H,36,37)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASLBFAIOQWVFC-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Orthogonal Deprotection Strategies and Mechanistic Insights in Fmoc Lys Moc Oh Mediated Synthesis

Selective Cleavage of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized protecting group for amines, particularly in solid-phase peptide synthesis (SPPS), due to its stability under acidic conditions and its lability to bases. sigmaaldrich.comnih.gov This allows for the selective deprotection of the N-terminal amino group for peptide chain elongation while acid-labile side-chain protecting groups remain intact. publish.csiro.au

The standard method for the removal of the Fmoc group involves treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). genscript.comiris-biotech.de The deprotection proceeds via a β-elimination mechanism. nih.gov The process is initiated by the abstraction of the relatively acidic proton on the C9 carbon of the fluorene (B118485) ring by the base. nih.gov This generates a stabilized carbanion, which then rapidly undergoes elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). nih.gov The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine or other nucleophiles present. escholarship.org To prevent this undesired side reaction, an excess of a secondary amine like piperidine is used, which acts as a scavenger by forming a stable adduct with the DBF. springernature.com

The efficiency of Fmoc deprotection can be influenced by several factors, including the choice of base, its concentration, the solvent, and the peptide sequence itself. While piperidine is highly effective, other bases such as piperazine, morpholine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been employed. iris-biotech.denih.goviris-biotech.de The progress of the deprotection reaction can be monitored spectrophotometrically by detecting the UV absorbance of the dibenzofulvene-piperidine adduct. researchgate.net

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Typical Reaction Time | Reference(s) |

| Piperidine | 20-50% | DMF | 10-20 minutes | genscript.comspringernature.com |

| Piperazine | 10% (w/v) | DMF/Ethanol (9:1) | 10 minutes | nih.gov |

| 4-Methylpiperidine | 20% (v/v) | DMF | 10 minutes | nih.gov |

| DBU | 2% | DMF | Variable | iris-biotech.de |

| Morpholine | 50% | DMF | 20-30 minutes | researchgate.net |

While base-mediated deprotection is the standard, it can be problematic for the synthesis of peptides containing base-sensitive modifications or functionalities that are susceptible to nucleophilic attack. nih.gov To address this, alternative, orthogonal Fmoc deprotection methods are being explored. One such emerging strategy is the use of hydrogenolysis under mildly acidic conditions. nih.govescholarship.org

This novel approach involves treating the Fmoc-protected peptide with hydrogen gas in the presence of a palladium catalyst (Pd/C) and a mild Brønsted acid. nih.govescholarship.org This method has been shown to be effective for the removal of the Fmoc group while being compatible with acid-sensitive protecting groups like tert-butoxycarbonyl (Boc). nih.govescholarship.org A key advantage of this strategy is that the deprotected amine is generated as its ammonium (B1175870) salt, which is protonated and therefore non-nucleophilic. This prevents potential side reactions with electrophilic moieties that might be present in the peptide sequence. nih.gov This acidic hydrogenolysis provides a valuable orthogonal tool for Fmoc deprotection, expanding the flexibility of synthetic strategies for complex and sensitive peptides. nih.govescholarship.org

Table 2: Example of Orthogonal Fmoc Deprotection via Acidic Hydrogenolysis

| Substrate | Conditions | Outcome | Reference(s) |

| Fmoc-protected peptide with a Boc group | H₂, 10% Pd/C, Brønsted acid (e.g., HCl in MeOH) | Selective removal of the Fmoc group, Boc group remains intact | escholarship.org |

Distinct Deprotection of the MOC Group

Given the absence of established protocols for the selective cleavage of a MOC group from the lysine (B10760008) side chain in a manner orthogonal to the Fmoc group within the context of peptide synthesis, a detailed discussion on specific reagents, conditions, and compatibility considerations as requested cannot be provided at this time. One study describes the cleavage of a methoxycarbonyl group from a 2-amino-2-deoxy-D-glucosamine derivative using trichloromethylsilane (MeSiCl₃) and triethylamine (B128534), followed by aqueous hydrolysis. nih.gov However, the applicability of these harsh conditions to a peptide on a solid support and their compatibility with other standard protecting groups and the peptide backbone itself is not established and would require significant investigation.

Due to this lack of available research and data, the following subsections on specific reagents and compatibility for MOC deprotection cannot be accurately and informatively completed.

Detailed and verified information on this topic is not currently available in the scientific literature.

Detailed and verified information on this topic is not currently available in the scientific literature.

Sequential and Site-Specific Deprotection for Controlled Chemical Transformations

The ability to perform sequential and site-specific deprotection of protecting groups is crucial for the synthesis of complex peptides, such as branched or cyclic peptides, and for the site-specific introduction of modifications like fluorescent labels or other moieties. This relies on the use of an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting others.

In the context of a hypothetical Fmoc-Lys(MOC)-OH, a successful sequential deprotection would require conditions for MOC removal that are completely compatible with the Fmoc group, the peptide backbone, and any other side-chain protecting groups present. For instance, if the MOC group were acid-labile (like the commonly used Boc group), one could first complete the peptide chain elongation using the base-labile Fmoc group. Following this, the MOC group on a specific lysine residue could be selectively removed with acid, exposing the ε-amino group for further modification while the rest of the peptide remains protected. Finally, a global deprotection step would remove all remaining side-chain protecting groups and cleave the peptide from the solid support.

However, as the specific and orthogonal deprotection conditions for a MOC group on lysine in peptide synthesis are not established, a detailed protocol for sequential and site-specific deprotection involving this compound cannot be provided. The principles of such a strategy are well-defined within peptide chemistry, but their application here is contingent on the identification of suitable and selective MOC cleavage conditions.

Applications of Fmoc Lys Moc Oh in Peptide and Bioconjugate Synthesis Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The integration of Fmoc-Lys(Boc)-OH into SPPS protocols is a routine yet critical step in the synthesis of a vast array of peptides. Its physicochemical properties and the well-understood reactivity of its protecting groups allow for its seamless incorporation into both manual and automated synthesis workflows.

The incorporation of Fmoc-Lys(Boc)-OH into a growing peptide chain on a solid support follows the standard SPPS cycle. After the deprotection of the N-terminal Fmoc group of the preceding amino acid, the carboxylic acid of Fmoc-Lys(Boc)-OH is activated using a variety of coupling reagents. Common activators include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to enhance efficiency and minimize racemization. chemimpex.com Alternatively, phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or uronium salts like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are widely used for their high coupling efficiency. chempep.com

The Boc group on the lysine (B10760008) side chain is robust enough to withstand the mildly basic conditions of repeated Fmoc deprotection cycles using piperidine (B6355638). It is then typically removed during the final cleavage of the peptide from the resin, which is accomplished using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). advancedchemtech.compeptide.com

The efficiency of incorporation is generally high, though factors such as the steric hindrance of the surrounding amino acids and the nature of the solid support can influence the reaction kinetics. The progress of the coupling reaction can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test to detect the presence of unreacted primary amines.

The synthesis of "difficult" peptide sequences, often characterized by aggregation-prone regions or significant steric hindrance, can pose challenges to the efficient incorporation of any amino acid, including Fmoc-Lys(Boc)-OH. In such cases, standard coupling protocols may result in incomplete reactions and the formation of deletion sequences.

Several strategies have been developed to overcome these challenges:

Enhanced Coupling Reagents: For sterically hindered couplings, more potent activating reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or combinations of DIC and Oxyma are often employed. chempep.com

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling and deprotection steps, often leading to higher purity of the crude peptide product, especially for long or difficult sequences. merel.si

Chaotropic Agents and Special Solvents: The inclusion of chaotropic agents like lithium chloride (LiCl) or the use of solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can help to disrupt secondary structures and improve solvation of the growing peptide chain, thereby enhancing reaction efficiency.

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the peptide sequence can disrupt inter- and intra-chain hydrogen bonding, which is a major cause of aggregation.

While Fmoc-Lys(Boc)-OH is a robust building block, several undesired side reactions can occur during SPPS, impacting the yield and purity of the final peptide.

One potential side reaction is the premature removal of the Boc group if the peptide-resin is exposed to acidic conditions. However, in standard Fmoc-SPPS, the process is predominantly carried out under basic or neutral conditions until the final cleavage, making this a rare event.

A more common issue is the formation of byproducts during the final TFA-mediated cleavage and deprotection step. The carbocation generated from the cleavage of the Boc group can react with nucleophilic residues in the peptide, such as tryptophan or methionine. To prevent this, a "scavenger" cocktail is typically added to the TFA. This cocktail usually includes water, a silane (B1218182) like triisopropylsilane (B1312306) (TIS) to quench carbocations, and a thiol such as 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues.

Another consideration is the potential for racemization of the amino acid during the activation step. The use of coupling additives like HOBt or Oxyma significantly suppresses this side reaction by promoting the formation of an active ester that is less prone to racemization. chempep.com

Construction of Complex Peptide Architectures

The orthogonal protection offered by Fmoc-Lys(Boc)-OH is not only beneficial for linear peptide synthesis but is also a key enabler for the construction of more complex peptide structures, such as branched peptides.

Branched peptides, where one or more peptide chains are attached to the side chain of a core amino acid, are of significant interest in various fields, including immunology (e.g., for the development of synthetic vaccines) and drug delivery. Lysine is an ideal branching point due to its side-chain primary amine.

To synthesize an asymmetrically branched peptide, a lysine derivative with an orthogonally protected side chain is incorporated into the main peptide chain. For this purpose, derivatives other than Fmoc-Lys(Boc)-OH are typically required, where the side-chain protecting group can be removed while the peptide remains on the solid support and the N-terminal Fmoc group is still in place. Examples of such derivatives include Fmoc-Lys(ivDde)-OH and Fmoc-Lys(Mtt)-OH. merel.sicem.comnbinno.com The ivDde group is labile to hydrazine (B178648), and the Mtt group is labile to very mild acid, conditions under which the Boc group and the acid-labile linker to the resin are stable. peptide.com After the selective deprotection of the lysine side chain, a second peptide chain can be assembled on the ε-amino group.

For the synthesis of symmetrically branched peptides, where two identical peptide chains are grown from the lysine core, a different derivative is employed: Nα,Nε-bis-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH) . cem.com

In this strategy, Fmoc-Lys(Fmoc)-OH is coupled to the resin-bound peptide. Subsequently, both Fmoc groups—one on the α-amino group and one on the ε-amino group—are removed simultaneously using the standard piperidine treatment. This exposes two primary amines, allowing for the simultaneous and symmetrical elongation of two identical peptide chains from the lysine core. This method provides an efficient route to creating dendritic peptide structures, often referred to as multiple antigenic peptides (MAPs), which can elicit a strong immune response.

The following table summarizes the properties and applications of the discussed lysine derivatives:

| Derivative Name | α-Amino Protection | ε-Amino Protection | Cleavage Condition for ε-Amino Group | Primary Application |

| Fmoc-Lys(Boc)-OH | Fmoc | Boc | Strong acid (e.g., TFA) | Linear peptide synthesis |

| Fmoc-Lys(ivDde)-OH | Fmoc | ivDde | Hydrazine | Asymmetrical branched peptide synthesis |

| Fmoc-Lys(Mtt)-OH | Fmoc | Mtt | Mild acid (e.g., dilute TFA) | Asymmetrical branched peptide synthesis |

| Fmoc-Lys(Fmoc)-OH | Fmoc | Fmoc | Base (e.g., piperidine) | Symmetrical branched peptide synthesis |

Design and Cyclization Strategies for Peptide Macrocycles

Peptide macrocyclization is a widely used strategy to improve the metabolic stability, binding affinity, and bioavailability of peptides. iris-biotech.de Orthogonally protected lysine derivatives are instrumental in the synthesis of side-chain-to-side-chain or head-to-tail cyclic peptides.

One innovative approach utilizes Fmoc-Lys(Alloc)-OH for on-resin thiol-ene click chemistry to form peptide macrocycles. In this method, a peptide containing both a cysteine residue and a lysine residue functionalized with an allyl group is synthesized. biosynth.com Following the assembly of the linear peptide, the side-chain protecting groups of cysteine (e.g., Mmt) are selectively removed, and a radical-initiated thiol-ene reaction is induced between the free thiol of cysteine and the alkene of the Alloc group on the lysine side chain, resulting in a stable thioether linkage and a cyclized peptide. biosynth.com This strategy offers a rapid and efficient method for on-resin cyclization. biosynth.com

Preparation of Lysine-Based Dendrimers

Lysine-based dendrimers are highly branched, monodisperse macromolecules with a wide range of applications in drug delivery and materials science. The synthesis of these complex structures relies heavily on the use of orthogonally protected lysine building blocks. chempep.comrsc.org

The divergent synthesis of lysine dendrimers typically starts with a core molecule, and successive generations of lysine residues are added. This is facilitated by using building blocks such as Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH, where the Fmoc and tert-butoxycarbonyl (Boc) groups serve as orthogonal protection. chempep.comrsc.org For example, after coupling a generation of lysine, the Fmoc groups can be selectively removed with piperidine, exposing the amino groups for the attachment of the next generation of lysine residues. The Boc groups remain intact during this process and are typically removed at the final deprotection step with strong acid. chempep.com This iterative process allows for the precise control over the size and structure of the dendrimer. chempep.comrsc.orgadvancedchemtech.com

Site-Specific Functionalization and Derivatization of Peptides

The ability to introduce specific chemical moieties at defined positions within a peptide sequence is crucial for developing targeted therapeutics, diagnostic agents, and research tools. Orthogonally protected lysine derivatives are invaluable for such site-specific modifications.

Introduction of Bioorthogonal Chemical Handles (e.g., Azide (B81097) functionality)

Bioorthogonal chemical handles are functional groups that can react selectively with a partner functional group under physiological conditions without interfering with biological processes. The azide group is a prime example of such a handle, participating in highly efficient click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.denih.gov

To incorporate an azide group at a specific site in a peptide, Fmoc-Lys(N₃)-OH is used as a building block in solid-phase peptide synthesis (SPPS). nih.govguidechem.com The azide group on the lysine side chain is stable to the standard conditions of Fmoc-based SPPS, including piperidine treatment for Fmoc deprotection and TFA for final cleavage from the resin. nih.govnih.gov Once the peptide is synthesized and purified, the azide handle can be used to conjugate a wide variety of molecules, such as fluorescent probes, polymers, or therapeutic agents. nih.gov

Incorporation of Fluorescent Probes and Affinity Tags (e.g., 5-Fam, Dabcyl)

Fluorescently labeled peptides are essential tools in biochemical assays, imaging, and diagnostics. Orthogonally protected lysine derivatives allow for the direct incorporation of fluorescent dyes and quenchers into a peptide sequence during SPPS.

Building blocks such as Fmoc-Lys(5-FAM)-OH and Fmoc-Lys(Dabcyl)-OH are commercially available and can be readily incorporated into a peptide chain. sigmaaldrich.comnih.gov 5-Carboxyfluorescein (5-FAM) is a widely used fluorophore, while 4-((4-(dimethylamino)phenyl)azo)benzoic acid (Dabcyl) is a common quencher used in fluorescence resonance energy transfer (FRET) based assays. sigmaaldrich.com The use of these pre-functionalized lysine derivatives simplifies the synthesis of internally labeled peptides and ensures the precise positioning of the label. sigmaaldrich.com Other affinity tags, such as biotin (B1667282), can also be introduced using similar strategies with building blocks like Fmoc-Lys(Biotin)-OH.

| Label | Type | Building Block | Reference |

|---|---|---|---|

| 5-FAM | Fluorophore | Fmoc-Lys(5-FAM)-OH | sigmaaldrich.com |

| Dabcyl | Quencher | Fmoc-Lys(Dabcyl)-OH | sigmaaldrich.comnih.gov |

| Cy3 | Fluorophore | FMOC-Lys(Cy3)-OH | |

| Cy5 | Fluorophore | FMOC-Lys(Cy5)-OH | |

| TQ2 | Quencher | FMOC-Lys(TQ2)-OH |

Synthesis of Peptides Bearing Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) are crucial for regulating protein function in vivo. The chemical synthesis of peptides bearing specific PTMs is a powerful tool for studying their biological roles. Orthogonally protected lysine derivatives are available with various PTMs already incorporated into their side chains.

For example, to study the effects of lysine acetylation, a common PTM involved in epigenetic regulation, Fmoc-Lys(Ac)-OH can be used in SPPS. anaspec.combiosynth.com Similarly, to investigate the impact of lysine methylation, another important epigenetic mark, building blocks like Fmoc-Lys(Me,Boc)-OH for monomethylation, Fmoc-Lys(Me₂) -OH for dimethylation, and Fmoc-Lys(Me₃)Cl-OH for trimethylation are available. The use of these pre-modified building blocks allows for the synthesis of homogeneously modified peptides, which is often challenging to achieve through biological expression systems. advancedchemtech.com Furthermore, more complex modifications like ubiquitination can be approached through the synthesis of peptide fragments containing modified lysine residues, which are then ligated to form the full-length ubiquitinated protein.

Methylated Lysine Peptides for Epigenetic Studies (e.g., Histone Tail Peptides)

The study of epigenetics heavily relies on understanding the role of post-translational modifications (PTMs) of histone proteins, which form a crucial "histone code" that regulates gene expression. nih.gov Lysine methylation, in particular, is a key regulatory PTM found on the N-terminal tails of histones. peptide.comalmacgroup.com This modification can exist in mono-, di-, or trimethylated states, with each state potentially linked to unique biological activities ranging from transcriptional regulation to epigenetic silencing. peptide.comresearchgate.netnih.gov

To investigate the specific functions of lysine methylation, researchers require synthetic peptides that mimic histone tails with precisely located methylated lysine residues. peptide.com The chemical synthesis of these peptides is enabled by specialized amino acid building blocks. For solid-phase peptide synthesis (SPPS) using Fmoc chemistry, derivatives such as Fmoc-Lys(Boc,Me)-OH (for monomethylation), Fmoc-Lys(Me2)-OH , and Fmoc-Lys(Me3)+-OH Cl- are essential. peptide.compeptide.com

Fmoc-Lys(Boc,Me)-OH is a pivotal building block for creating site-specifically monomethylated peptides. chemicalbook.comnih.gov The Fmoc group on the α-amino position allows for standard peptide chain elongation, while the ε-amino group is protected by both a Boc (tert-butoxycarbonyl) group and the target methyl group. chemicalbook.com The Boc group ensures the stability of the methylated amine during synthesis and is conveniently removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. peptide.compeptide.com This approach streamlines the production of methylated peptides crucial for studying epigenetic modifications. chemicalbook.com

Research has demonstrated the successful incorporation of these building blocks into synthetic histone tail peptides. nih.govnih.gov A concise, one-pot reaction sequence has been developed for preparing Fmoc-Lys(Boc,Me)-OH with high purity, facilitating its application in SPPS. nih.gov Peptides synthesized using these methylated lysine derivatives have shown increased resistance to enzymatic degradation by trypsin and lysyl endopeptidase, which enhances their stability and utility in various biological assays. chemicalbook.comnih.gov The availability of these specialized reagents has significantly advanced the ability to probe the molecular mechanisms of histone methylation and its role in health and disease. nih.govpeptide.comchemicalbook.com

Table 1: Research Findings on Methylated Lysine Peptide Synthesis

| Building Block | Application | Key Research Finding | Reference(s) |

|---|---|---|---|

| Fmoc-Lys(Boc,Me)-OH | Synthesis of monomethylated histone fragments | Enables precise, site-specific incorporation of monomethylated lysine into peptides for epigenetic studies. The resulting peptides show resistance to enzymatic degradation. | peptide.comchemicalbook.comnih.gov |

| Fmoc-Lys(Me2)-OH | Synthesis of dimethylated peptides | Used to investigate the biological functions of lysine dimethylation in histone H3 N-terminal tails. Special coupling conditions (DIC/HOBt) are recommended to prevent premature Fmoc removal. | peptide.comresearchgate.net |

Acetylated Lysine Peptides for Protein Interaction Studies

Lysine acetylation is another fundamental post-translational modification with widespread regulatory functions, particularly in the context of histone proteins. iris-biotech.deiris-biotech.de The acetylation of lysine residues on histone tails is strongly associated with transcriptionally active chromatin. This modification neutralizes the positive charge of the lysine side chain, which is thought to weaken the interaction between histones and DNA, thereby creating a more open chromatin structure accessible to transcription factors. iris-biotech.de Furthermore, acetylated lysines serve as docking sites for bromodomain-containing proteins, which are critical readers of the histone code involved in transcriptional activation. iris-biotech.de

To explore the structural and functional consequences of lysine acetylation and to study the intricate protein-protein interactions it governs, researchers utilize synthetic peptides containing N-ε-acetyl-lysine residues. iris-biotech.de The building block of choice for incorporating this modification via Fmoc-based solid-phase peptide synthesis is Fmoc-Lys(Ac)-OH . peptide.com This reagent allows for the direct and site-specific introduction of an acetylated lysine into a growing peptide chain using standard coupling protocols.

The use of Fmoc-Lys(Ac)-OH has been instrumental in studies aimed at understanding how lysine acetylation influences peptide structure and molecular recognition. iris-biotech.de For example, research on β-hairpin peptides has utilized this building block to compare the effects of lysine acetylation on cation-π versus amide-π interactions, providing insights into the forces that stabilize protein structures. iris-biotech.deiris-biotech.de Moreover, synthetic peptides incorporating acetylated lysine are used to probe the substrate specificity of enzymes that add or remove this modification, such as histone acetyltransferases (HATs) and histone deacetylases (HDACs, e.g., sirtuins). iris-biotech.de The ability to generate these precisely modified peptides is crucial for developing assays and screening for inhibitors of these enzymes, which are important therapeutic targets.

Table 2: Research Applications of Fmoc-Lys(Ac)-OH

| Research Area | Application of Fmoc-Lys(Ac)-OH | Example Finding | Reference(s) |

|---|---|---|---|

| Protein Structure & Interaction | Synthesis of acetylated β-hairpin peptides | Used to study the impact of lysine acetylation on the stability of cation-π and amide-π interactions within a defined peptide structure. | iris-biotech.deiris-biotech.de |

| Enzyme Specificity Studies | Preparation of substrates for deacetylases (e.g., SIRT1) | Enabled the probing of substrate specificity for SIRT1-catalyzed deacetylation, advancing the understanding of this enzyme's function. | iris-biotech.de |

| Epigenetics | Synthesis of acetylated histone tail peptides | Facilitates the study of interactions between acetylated histones and "reader" proteins containing bromodomains, which are key to transcriptional regulation. | almacgroup.comiris-biotech.de |

| Cellular Uptake Studies | Synthesis of modified Tat-derived peptides | Used to investigate how lysine acetylation affects the RNA recognition and cellular uptake of cell-penetrating peptides. | iris-biotech.de |

Glycated Lysine Peptides for Studying Amadori and Heyns Products

Protein glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, primarily the ε-amino group of lysine residues. nih.govnih.gov This process leads to the formation of Amadori products (from aldose sugars like glucose) and the isomeric Heyns products (from ketose sugars like fructose). nih.gov These early glycation products can undergo further complex reactions to form advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetes-related complications and other age-related diseases. nih.govnih.gov

Studying the specific sites and consequences of protein glycation requires pure, well-characterized glycated peptides to be used as standards. nih.gov5z.com However, producing these peptides by direct glycation of a synthesized peptide often results in low yields and a heterogeneous mixture of products that are difficult to separate. 5z.com A more effective strategy is the site-specific incorporation of a pre-glycated lysine building block during solid-phase peptide synthesis (SPPS). nih.gov5z.com

For the synthesis of Heyns peptides derived from fructose, researchers have developed and utilized the building block Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH . nih.govnih.gov This compound is synthesized from D-fructose and Fmoc-L-lysine and includes a Boc protecting group on the glycated ε-amino group to prevent side reactions during peptide synthesis. nih.gov The use of this building block allows for the efficient and site-specific incorporation of the fructose-modified lysine into a peptide sequence. nih.govnih.gov In one study, this approach was successfully used to synthesize a peptide corresponding to a known glycation site (Lys233) in human serum albumin. nih.govnih.gov The structure and purity of the resulting glycated peptide were confirmed by mass spectrometry and NMR spectroscopy, demonstrating the viability of this synthetic strategy. nih.gov This method provides access to sufficient quantities of pure Heyns peptides, which is essential for investigating the largely unknown in vivo effects of fructation and its role in disease. nih.gov

Table 3: Synthesis of Glycated Peptides Using a Modified Fmoc-Lys Building Block

| Building Block | Target Product | Research Application | Key Finding | Reference(s) |

|---|

Mechanistic and Theoretical Investigations of Protecting Group Behavior in Fmoc Lys Moc Oh Chemistry

Kinetic Analysis of Deprotection Reactions for Fmoc and MOC Groups

The efficiency and selectivity of peptide synthesis are critically dependent on the deprotection kinetics of the chosen protecting groups. In Fmoc-Lys(MOC)-OH, the Nα-amino group is protected by the base-labile Fmoc group, while the Nε-amino group of the lysine (B10760008) side chain is protected by the MOC group.

Fmoc Group Deprotection Kinetics: The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. researchgate.netspringernature.com This two-step process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). nih.gov This generates a carbanion, which then undergoes elimination to form the highly reactive dibenzofulvene (DBF) intermediate and a carbamate (B1207046) anion, the latter of which decarboxylates to release the free amine. researchgate.net The DBF intermediate is subsequently trapped by the amine base to form a stable adduct, driving the reaction to completion. nih.gov

The rate of Fmoc deprotection is highly dependent on the base used, its concentration, and the solvent system. researchgate.netspringernature.com Polar aprotic solvents such as N,N-dimethylformamide (DMF) facilitate the reaction. researchgate.net Kinetic studies have quantified the deprotection rates with various bases, demonstrating the rapid cleavage achievable under standard solid-phase peptide synthesis (SPPS) conditions.

Table 1: Comparative Kinetics of Fmoc Deprotection This table presents the half-life (t½) for the deprotection of an Fmoc-protected amino acid using various amine bases in DMF, illustrating the rapid cleavage kinetics with piperidine.

| Amine Base (in DMF) | Half-life (t½) |

| 20% Piperidine | ~6 seconds |

| 5% Piperidine | ~20 seconds |

| 50% Morpholine | ~1 minute |

| 50% Diisopropylethylamine | ~10 hours |

MOC Group Deprotection Kinetics: In stark contrast to the Fmoc group, the methoxycarbonyl (MOC) group is a simple alkyl carbamate that exhibits significant stability under the mild basic conditions used for Fmoc removal. Deprotection of the MOC group does not proceed through a β-elimination pathway and requires much more forceful conditions. Cleavage is typically achieved through saponification, using a strong aqueous base such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. Alternatively, it can be removed under strong acidic conditions. The kinetics of this hydrolysis reaction are significantly slower than the amine-mediated elimination of the Fmoc group and follow a different mechanistic pathway, which is fundamental to the orthogonal nature of this protective scheme.

Elucidation of Orthogonal Reactivity and Selectivity in Multi-Protective Group Systems

The concept of orthogonality is crucial in the synthesis of complex molecules, allowing for the deprotection of one functional group in the presence of others. nih.govbiosynth.com The this compound system is designed around this principle, where the Fmoc and MOC groups can be removed selectively under completely different reaction conditions.

The selectivity arises from their distinct chemical labilities. The Fmoc group's susceptibility to cleavage by mild organic bases like piperidine in an anhydrous organic solvent like DMF is a unique and gentle method that does not affect the MOC group. americanpeptidesociety.org A typical deprotection step in SPPS involves treating the peptide-resin with a 20-50% solution of piperidine in DMF for a few minutes at room temperature. genscript.comwikipedia.org Under these conditions, the MOC-protected lysine side chain remains completely intact.

This orthogonality allows for a clear synthetic strategy:

Chain Elongation: The Nα-Fmoc group is selectively removed at each cycle of peptide synthesis to allow for the coupling of the next amino acid. The Nε-MOC group on the lysine residue remains in place, preventing unwanted side reactions such as chain branching.

Final or Selective Side-Chain Deprotection: After the desired peptide sequence is assembled, the MOC group can be removed during the final global deprotection step, typically using strong acid. If selective modification of the lysine side chain is required while the peptide remains on the resin, a specific saponification step could theoretically be employed, although this is less common in standard Fmoc-based SPPS.

This robust orthogonality ensures high fidelity during peptide assembly and provides the flexibility to perform post-synthetic modifications on the lysine side chain if desired.

Computational and Spectroscopic Studies on Protecting Group Stability and Interactions During Synthesis

Modern analytical and theoretical methods provide deep insights into the stability and behavior of protecting groups at a molecular level.

Computational Studies: Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of protection and deprotection reactions. scielo.br For the Fmoc group, computational models can be used to:

Calculate the pKa of the C9 proton on the fluorene ring, confirming its heightened acidity which is key to the β-elimination mechanism.

Model the transition state of the elimination reaction to understand the energetic barriers and reaction pathways.

Analyze the stability of the Fmoc-amine bond under various conditions, comparing it to the stability of the MOC-amine bond. Such studies can quantitatively predict the high stability of the MOC group towards the bases used for Fmoc cleavage, thereby validating the observed orthogonality.

Spectroscopic Studies: Spectroscopic techniques are indispensable for the real-time monitoring of protection and deprotection steps in synthesis.

UV-Visible Spectroscopy: The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that has a strong and characteristic UV absorbance. This property is widely used to quantify the extent of Fmoc deprotection in each cycle of automated SPPS, ensuring the reaction has gone to completion.

Infrared (IR) Spectroscopy: Both the Fmoc and MOC groups are carbamates and exhibit characteristic carbonyl (C=O) stretching frequencies in the IR spectrum, typically in the range of 1680-1720 cm⁻¹. The presence of these distinct peaks can confirm the successful incorporation of the protected amino acid. The disappearance of the Fmoc-related peak after base treatment serves as direct evidence of its removal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution-phase studies, ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. The Fmoc group has characteristic aromatic proton signals from the fluorene moiety, while the MOC group displays a sharp singlet in the ¹H NMR spectrum around 3.6-3.8 ppm corresponding to its methoxy (B1213986) (–OCH₃) protons. Monitoring the presence or absence of these signature peaks allows for precise tracking of the protecting groups throughout a synthetic sequence.

Together, these computational and spectroscopic methods provide a comprehensive understanding of the chemical behavior of this compound, enabling its rational application in complex synthetic challenges.

Future Research Directions and Unresolved Challenges in Fmoc Lys Moc Oh Chemistry

Innovation in Synthesis Strategies for Enhanced Yields and Purity of Complex Peptides

Innovations in this area focus on several key aspects of the SPPS process:

Resins and Solvents: The use of high-swelling resins with low peptide loadings can improve solvation of the growing peptide chain, making reactive sites more accessible. jpt.comqyaobio.com Specialized solvent mixtures, sometimes called "magic mixtures," and the use of chaotropic salts can disrupt peptide aggregation, a major cause of incomplete reactions. jpt.com

Reaction Conditions: Elevating reaction temperatures, often through microwave-assisted synthesis, can significantly improve reaction kinetics for both coupling and deprotection steps, reducing reaction times and minimizing aggregation. jpt.comqyaobio.com

Coupling Reagents: While standard reagents like HBTU and HATU are effective, there is ongoing development of new activators that can minimize side reactions like racemization, particularly at sterically hindered junctions. americanpeptidesociety.org

Convergent Synthesis: For very long peptides, a paradigm shift from linear, stepwise synthesis to fragment-based approaches is crucial. ambiopharm.com Strategies like native chemical ligation (NCL), where smaller, purified peptide fragments are joined together, can bypass the cumulative yield losses of linear synthesis and allow for the assembly of very large proteins. jpt.comacs.org Chemo-enzymatic peptide synthesis (CEPS) is another emerging technique that uses enzymes for the traceless ligation of peptide fragments, offering high specificity and efficiency for producing peptides up to 200 amino acids long. qyaobio.combachem.com

Expansion of Fmoc-Lys(MOC)-OH Applications in Emerging Areas of Chemical Biology

Orthogonally protected lysine (B10760008) derivatives are enabling tools for chemical biology, allowing for the precise installation of probes, tags, and other modifications into peptides and proteins. nbinno.com The ability to selectively deprotect the lysine side chain on the solid support opens up a vast chemical space for modification.

Future applications for this compound, assuming a unique and mild deprotection strategy, would fall into several key areas:

Synthesis of Branched and Multi-Antigenic Peptides (MAPs): The selectively deprotected ε-amino group of a lysine residue can serve as an anchor point to initiate the synthesis of a second peptide chain, creating well-defined branched structures. nbinno.compeptide.com This is widely used in vaccine development to create MAPs, where multiple copies of an antigenic peptide are attached to a lysine core to elicit a stronger immune response.

Peptide Conjugation and Drug Delivery: The lysine side chain is a common site for attaching therapeutic payloads, targeting moieties, or polymers like polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of peptide drugs. nbinno.commblintl.com The ability to perform this conjugation on-resin simplifies purification.

Biophysical Probes: Introducing fluorescent labels, quenchers (for FRET studies), biotin (B1667282) tags, or spin labels at specific sites within a peptide sequence is critical for studying peptide structure, function, and localization. researchgate.netnih.gov Orthogonally protected lysines are indispensable for incorporating these probes with precision.

Protein Engineering: The incorporation of non-natural or modified amino acids via the lysine side chain allows scientists to probe enzyme mechanisms and protein-protein interactions. sciencedaily.comresearchgate.net This expansion of the genetic code through chemical means is a powerful tool in chemical biology. digitellinc.com

Addressing Synthetic Hurdles for Ultra-Long and Highly Modified Peptide Constructs

The synthesis of peptides greater than 50 amino acids long presents significant hurdles that challenge the limits of conventional SPPS. jpt.combiosyn.com These difficulties are amplified when the sequence contains hydrophobic regions or multiple modifications.

Key unresolved challenges include:

Aggregation: As a peptide chain elongates on the resin, it can fold into stable secondary structures (e.g., β-sheets) that aggregate. jpt.comamericanpeptidesociety.org This aggregation prevents reagents from accessing the N-terminus, leading to incomplete coupling and deprotection steps and a high proportion of deletion sequences in the crude product. gyrosproteintechnologies.com

Poor Solvation: Long, protected peptide chains can become poorly solvated by the synthesis solvents, effectively precipitating onto themselves on the resin and hindering reactions. jpt.com

Purification Difficulties: The crude product of a long peptide synthesis is often a complex mixture of the target peptide and closely related impurities (deletions, truncations), making purification by HPLC extremely challenging and often resulting in low recovery. nih.gov

Future strategies to overcome these hurdles will require a multi-pronged approach. The use of backbone-protection groups (e.g., Hmb) or pseudoproline dipeptides can disrupt secondary structure formation during synthesis. mblintl.comnih.gov For ultra-long constructs, moving away from linear SPPS towards convergent strategies like NCL or CEPS will be essential. qyaobio.comacs.org Ultimately, the successful synthesis of these challenging molecules will depend on the synergistic development of new protecting groups, like potentially this compound, alongside innovative synthesis platforms and purification technologies. jpt.com

Q & A

Q. What is the role of Fmoc-Lys(MOC)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is a protected lysine derivative where the α-amino group is shielded by the Fmoc (fluorenylmethyloxycarbonyl) group, while the ε-amino side chain carries a specific protecting group (e.g., Mtt, Boc, or acyl modifications). In SPPS, this allows sequential coupling of amino acids to a resin-bound peptide chain. The Fmoc group is removed with piperidine, enabling iterative elongation, while the ε-protecting group (e.g., Mtt) remains intact until selective deprotection is required for branching or functionalization .

Q. How do protecting groups like Boc or Mtt on lysine influence peptide synthesis?

- Methodological Answer :

- Boc (tert-butyloxycarbonyl) : Stable under basic Fmoc deprotection conditions but cleaved by trifluoroacetic acid (TFA). Ideal for synthesizing linear peptides where side-chain protection is removed during final resin cleavage .

- Mtt (4-methyltrityl) : More acid-labile than Boc, enabling selective ε-amino deprotection under mild acidic conditions (1% TFA in dichloromethane) without disrupting the peptide backbone. This facilitates orthogonal synthesis of branched or dendritic structures .

Q. What purification and characterization techniques are critical for peptides containing this compound?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with C18 columns resolves impurities, leveraging differences in hydrophobicity between protected and deprotected lysine residues.

- Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) confirms molecular weight and detects side products (e.g., incomplete deprotection) .

Advanced Research Questions

Q. What strategies minimize side reactions when using this compound in automated peptide synthesizers?

- Methodological Answer :

- Coupling Optimization : Pre-activate this compound with coupling agents like DIC (diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) to enhance efficiency and reduce racemization .

- Side Reaction Mitigation : Use low temperatures (4°C) during coupling to suppress diketopiperazine formation in sterically hindered sequences. Additives like Oxyma Pure® further suppress undesired reactions .

Q. How can orthogonal protection schemes with this compound enable branched peptide architectures?

- Methodological Answer : Sequential deprotection of ε-Mtt groups (via 1% TFA) allows site-specific functionalization. For example, in dendritic nanocarriers, Fmoc-Lys(Mtt)-OH is used to build a lysine core, followed by Mtt removal and coupling of targeting ligands (e.g., methotrexate) to the ε-amino groups . This requires precise timing and resin washing to avoid cross-reactivity.

Q. How does ε-acylation (e.g., octanoyl, myristoyl) of this compound influence peptide bioactivity?

- Methodological Answer : Lipidated lysine derivatives (e.g., Fmoc-Lys(octanoyl)-OH) enhance membrane permeability or protein binding. For instance, myristoylated peptides show improved cellular uptake in drug delivery systems. The acyl chain length (C8–C18) can be tailored using Steglich esterification or acyl chlorides, followed by HPLC purification to isolate mono-acylated products .

Q. What synthetic approaches incorporate post-translational modifications (e.g., malonylation) using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.